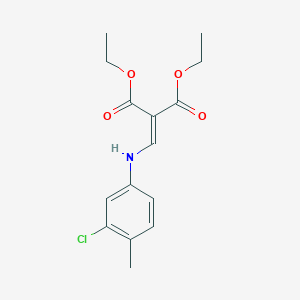

Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethyl 2-[(3-chloro-4-methylanilino)methylidene]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO4/c1-4-20-14(18)12(15(19)21-5-2)9-17-11-7-6-10(3)13(16)8-11/h6-9,17H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBSBWDWUCUPQEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC(=C(C=C1)C)Cl)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428460 | |

| Record name | Diethyl [(3-chloro-4-methylanilino)methylidene]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103976-11-0 | |

| Record name | Diethyl [(3-chloro-4-methylanilino)methylidene]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a detailed examination of the physicochemical properties of Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate, a key intermediate in the synthesis of quinolone-based compounds. While specific experimental data for this compound is not extensively available in public literature, this guide focuses on the robust methodologies and experimental protocols required for its complete physicochemical characterization. By understanding these core principles and techniques, researchers and drug development professionals can effectively evaluate this and similar compounds for their potential in medicinal chemistry and materials science. This document is structured to provide not just procedural steps, but also the scientific rationale behind each experimental choice, ensuring a thorough and practical understanding.

Introduction and Chemical Significance

This compound, with the CAS Number 103976-11-0, belongs to the class of enamine esters, which are versatile building blocks in organic synthesis.[1] Its primary significance lies in its role as a precursor in the Gould-Jacobs reaction for the synthesis of quinolines and 4-hydroxyquinoline derivatives.[2][3] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial, antimalarial, and anticancer agents.[4] Therefore, a thorough understanding of the physicochemical properties of intermediates like this compound is paramount for optimizing reaction conditions, ensuring purity, and predicting the behavior of subsequent drug candidates.

Key Structural Features:

-

Enamine Moiety: The nitrogen atom from the 3-chloro-4-methylaniline is conjugated with the electron-withdrawing malonate group, influencing its reactivity and electronic properties.

-

Malonate Ester Groups: The two ethyl ester groups provide sites for hydrolysis and further chemical modification. They also contribute to the compound's polarity and solubility characteristics.

-

Substituted Aromatic Ring: The chloro and methyl substituents on the phenyl ring impact the compound's lipophilicity, electronic nature, and potential for intermolecular interactions.

Synthesis via the Gould-Jacobs Reaction

The primary synthetic route to this compound is a condensation reaction between 3-chloro-4-methylaniline and diethyl ethoxymethylenemalonate (DEEMM), which constitutes the initial step of the Gould-Jacobs reaction.[5]

Reaction Mechanism:

The reaction proceeds via a nucleophilic attack of the amine on the electron-deficient double bond of DEEMM, followed by the elimination of ethanol.[3]

Caption: Initial condensation step of the Gould-Jacobs reaction.

Experimental Protocol: Synthesis

Materials:

-

3-chloro-4-methylaniline

-

Diethyl ethoxymethylenemalonate (DEEMM)

-

Ethanol (optional, as solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

In a round-bottom flask, combine equimolar amounts of 3-chloro-4-methylaniline and diethyl ethoxymethylenemalonate. The reaction can often be performed neat or with a minimal amount of a high-boiling solvent.

-

Heat the mixture with stirring. The reaction temperature and time can vary, but typically ranges from 100-150°C for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration.

-

If no solid forms, remove any solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

Physicochemical Properties: A Methodological Approach

Due to the limited availability of specific experimental data for the title compound, this section focuses on the detailed protocols for determining its key physicochemical properties.

Molecular Formula, Weight, and Structure

| Property | Value | Source |

| CAS Number | 103976-11-0 | [6][7][8] |

| Molecular Formula | C15H18ClNO4 | [7] |

| Molecular Weight | 311.76 g/mol | [7] |

| IUPAC Name | Diethyl 2-[[(3-chloro-4-methylphenyl)amino]methylene]propanedioate | [9] |

| InChI | InChI=1S/C15H18ClNO4/c1-4-20-14(18)12(15(19)21-5-2)9-17-11-7-6-10(3)13(16)8-11/h6-9,17H,4-5H2,1-3H3 | [6] |

| InChIKey | UBSBWDWUCUPQEI-UHFFFAOYSA-N | [6] |

Melting Point

The melting point is a critical indicator of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Finely powder a small amount of the crystalline this compound using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[10]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[10]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

-

The melting point is reported as this range. For a pure compound, this range should be narrow (typically 0.5-1.5°C).

Caption: Workflow for melting point determination.

Solubility

Solubility is a crucial parameter in drug development, influencing formulation, absorption, and bioavailability. A systematic solubility analysis is essential.

Materials:

-

Test tubes

-

Graduated pipettes

-

Vortex mixer

-

Solvents: Water, 5% HCl, 5% NaOH, 5% NaHCO3, Ethanol, Methanol, Acetone, Dichloromethane, Hexane.

Procedure:

-

Place a small, accurately weighed amount of the compound (e.g., 1-5 mg) into a series of test tubes.

-

Add a measured volume of a solvent (e.g., 0.5 mL) to the first test tube.

-

Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).

-

Visually inspect for dissolution. If the solid dissolves completely, the compound is soluble in that solvent at that concentration.

-

If the compound does not dissolve, incrementally add more solvent and repeat the agitation until dissolution occurs or a practical volume limit is reached.

-

Repeat the process for each solvent.

-

For aqueous solutions (water, acids, bases), the pH can be measured to understand the acidic or basic nature of the compound.[11]

Caption: General workflow for solubility testing.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Sample Preparation:

-

Dissolve 5-25 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[12]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a more concentrated sample may be required.[13][14]

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the aromatic region (typically 6.5-8.5 ppm) corresponding to the protons on the 3-chloro-4-methylphenyl ring.

-

Vinylic/Enamine Proton: A singlet for the proton on the methylene group (=CH-N), likely in the region of 7.5-8.5 ppm, potentially showing coupling to the NH proton.

-

Amine Proton: A broad singlet for the N-H proton, the chemical shift of which can be concentration and solvent dependent.

-

Ethyl Ester Protons: A quartet for the -OCH₂- protons and a triplet for the -CH₃ protons of the two ethyl groups.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbons: Two signals for the ester carbonyl carbons in the downfield region (typically 160-180 ppm).

-

Aromatic and Vinylic Carbons: Signals in the 100-150 ppm region corresponding to the carbons of the aromatic ring and the double bond.

-

Aliphatic Carbons: Signals for the -OCH₂- and -CH₃ carbons of the ethyl groups in the upfield region.

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The resulting spectrum is usually plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Expected FT-IR Absorption Bands:

-

N-H Stretch: A sharp to moderately broad band around 3200-3400 cm⁻¹.

-

C-H Stretches (Aromatic and Aliphatic): Bands just above and below 3000 cm⁻¹.

-

C=O Stretch (Ester): A strong, sharp absorption band in the region of 1680-1750 cm⁻¹.

-

C=C Stretch (Alkene and Aromatic): Bands in the 1500-1650 cm⁻¹ region.

-

C-O Stretch (Ester): Strong bands in the 1000-1300 cm⁻¹ region.

-

C-Cl Stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Sample Preparation (for Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[15]

-

Further dilute an aliquot of this stock solution to a final concentration of 1-10 µg/mL.[15]

-

If necessary, filter the final solution to remove any particulates.

Data Acquisition:

-

Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with liquid chromatography (LC-MS).

-

Acquire the mass spectrum in positive or negative ion mode. For this compound, positive ion mode is likely to show the protonated molecule [M+H]⁺.

Expected Mass Spectrum:

-

Molecular Ion Peak: The mass spectrum should show a prominent peak corresponding to the molecular ion [M]⁺ or, more commonly in ESI, the protonated molecule [M+H]⁺. Given the molecular weight of 311.76, this peak would appear at m/z 312.

-

Isotope Pattern: Due to the presence of a chlorine atom, an isotopic peak at [M+2]⁺ (or [M+H+2]⁺) with an intensity of approximately one-third of the main peak is expected, which is a characteristic signature for a monochlorinated compound.

-

Fragmentation Pattern: Common fragmentation pathways for related malonates involve the loss of the ester groups.

Applications in Drug Discovery and Development

As a key intermediate for quinolone synthesis, this compound is of significant interest to drug development professionals. The subsequent cyclization via the Gould-Jacobs reaction leads to 4-hydroxyquinolines, which are precursors to a wide range of biologically active molecules.[16] Research has also shown that some aminomethylene malonate derivatives themselves possess biological activity, such as antifungal properties.[1] A thorough characterization of the physicochemical properties of this intermediate is therefore the first step in a rational drug design and development process.

Conclusion

References

-

MDPI. (n.d.). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Retrieved from [Link]

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

-

Wikiwand. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Gould-Jacobs-reactie. Retrieved from [Link]

-

YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

-

University of York. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Scribd. (n.d.). 11 Experiment 3. Retrieved from [Link]

-

Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

PMC. (n.d.). Malonates in Cyclocondensation Reactions. Retrieved from [Link]

-

University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. Retrieved from [Link]

-

Unknown. (n.d.). Experiment 1: Melting Point. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Unknown. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

-

Unknown. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

-

Oregon State University. (n.d.). The Mass Spectrometry Experiment. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes. Retrieved from [Link]

-

Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 10). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

PMC. (n.d.). Crystal structure of diethyl 2-[(2-sulfanylquinolin-3-yl)methylidene]malonate. Retrieved from [Link]

-

Scribd. (n.d.). FTIR Analysis of Organic Compounds. Retrieved from [Link]

-

Unknown. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Symbiosis. (n.d.). Aminomethylenephosphonic Acids Syntheses and Applications (A Review). Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved from [Link]

-

Scribd. (n.d.). 1H-NMR Organic Structure Guide. Retrieved from [Link]

- Google Patents. (n.d.). CN111057001A - Preparation method of quinolone malonate compound.

-

Unknown. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

Sources

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. Gould-Jacobs-Reaktion – Wikipedia [de.wikipedia.org]

- 3. Gould–Jacobs reaction - Wikiwand [wikiwand.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound | 103976-11-0 [amp.chemicalbook.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 103976-11-0|Diethyl 2-(((3-chloro-4-methylphenyl)amino)methylene)malonate|BLD Pharm [bldpharm.com]

- 9. This compound CAS#: 103976-11-0 [amp.chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. www1.udel.edu [www1.udel.edu]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 16. scribd.com [scribd.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insights into molecular structure. This guide offers a detailed examination of the ¹H and ¹³C NMR spectra of Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate, a compound of interest in synthetic chemistry, potentially as an intermediate for more complex bioactive molecules.[1][2] The enamine moiety within this structure presents characteristic spectral features that are crucial for its identification and characterization.

This document is designed for researchers, scientists, and professionals in drug development. It moves beyond a mere listing of spectral data to provide a thorough interpretation grounded in the principles of NMR spectroscopy. We will explore the rationale behind chemical shifts and coupling constants, supported by data from analogous structures and established spectral databases.

Molecular Structure and NMR-Active Nuclei

A clear understanding of the molecular architecture is fundamental to interpreting its NMR spectra. The structure of this compound, with its constituent protons and carbons, is depicted below.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted chemical shifts (δ), multiplicities, coupling constants (J), and integration values for the protons of the target molecule. These predictions are based on established substituent effects and data from similar enamine and diethyl malonate derivatives.[3][4][5][6] The spectrum is referenced to a typical solvent like CDCl₃.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |

| N-H | ~10.5 | d | ~13 | 1H |

| =C-H | ~8.5 | d | ~13 | 1H |

| Ar-H (H-2) | ~7.2 | d | ~2 | 1H |

| Ar-H (H-6) | ~7.1 | dd | ~8, ~2 | 1H |

| Ar-H (H-5) | ~7.0 | d | ~8 | 1H |

| O-CH₂ (x2) | ~4.2 | q | ~7 | 4H |

| Ar-CH₃ | ~2.3 | s | - | 3H |

| O-CH₂-CH₃ (x2) | ~1.3 | t | ~7 | 6H |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this molecule is distinguished by several key features:

-

The Enamine Protons: The vinyl proton (=C-H) and the amine proton (N-H) are expected to appear far downfield. The vinyl proton's chemical shift is influenced by the electron-donating nitrogen and the electron-withdrawing ester groups. The N-H proton is deshielded due to hydrogen bonding and its attachment to the electronegative nitrogen. A characteristic feature is the large coupling constant (~13 Hz) between these two protons, indicative of their trans relationship across the C=C-N-H system.[7] The exact chemical shift of the N-H proton can be sensitive to solvent and concentration.[8][9][10]

-

The Aromatic Region: The 3-chloro-4-methylphenyl group gives rise to a complex splitting pattern.[11]

-

The proton at position 2 (ortho to the amino group and meta to the chlorine) is expected to be a doublet due to coupling with the proton at position 6.

-

The proton at position 6 (meta to the amino group and ortho to the chlorine) will likely appear as a doublet of doublets, coupling with the protons at positions 2 and 5.

-

The proton at position 5 (ortho to the methyl group and meta to the amino group) should be a doublet from coupling with the proton at position 6. The electron-donating nature of the amino and methyl groups and the electron-withdrawing nature of the chlorine atom all influence the precise chemical shifts of these aromatic protons.[12][13]

-

-

The Ethyl Ester Groups: The two equivalent ethyl groups will each present as a quartet for the methylene protons (-OCH₂) and a triplet for the methyl protons (-CH₃). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, and the triplet is due to the coupling of the methyl protons with the two adjacent methylene protons, both with a typical coupling constant of ~7 Hz.

-

The Aromatic Methyl Group: The methyl group attached to the aromatic ring is expected to appear as a singlet around 2.3 ppm.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are summarized below. These are based on the known effects of substituents on aromatic and olefinic carbons, as well as data for similar ester and enamine compounds.[14][15][16]

| Carbon Assignment | Predicted δ (ppm) |

| C=O (ester carbonyls) | ~168, ~165 |

| =C-N | ~150 |

| Ar-C (C-1, C-4) | ~138, ~135 |

| Ar-C (C-3) | ~130 |

| Ar-C (C-2, C-5, C-6) | ~125, ~120, ~118 |

| =C-(CO₂Et)₂ | ~95 |

| O-CH₂ | ~60 |

| Ar-CH₃ | ~20 |

| O-CH₂-CH₃ | ~14 |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbons: The two ester carbonyl carbons are expected to resonate at the downfield end of the spectrum, typically in the 165-170 ppm range. They may appear as two distinct signals due to the restricted rotation around the C-N bond, making the two ester groups diastereotopic.

-

Olefinic and Aromatic Carbons: The carbon atom of the vinyl group attached to the nitrogen (=C-N) will be significantly deshielded and is predicted to appear around 150 ppm. The other vinyl carbon, bonded to the two ester groups, will be found much further upfield, around 95 ppm. The aromatic carbons will appear in the typical range of 110-140 ppm, with their specific shifts influenced by the chloro, methyl, and amino substituents.[17]

-

Aliphatic Carbons: The methylene carbons of the ethyl groups (-OCH₂) are expected around 60 ppm, while the terminal methyl carbons (-CH₃) will be the most upfield signals, around 14 ppm. The carbon of the aromatic methyl group should appear around 20 ppm.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

To ensure high-quality, reproducible NMR data, the following protocol is recommended:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice as it is a versatile solvent for many organic compounds.[10] Other solvents like DMSO-d₆ could be used if solubility is an issue, but this will affect chemical shifts.[8][9]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum to the TMS signal at 0 ppm.

-

Integrate all signals.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of ~220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. The number of scans will be significantly higher than for ¹H NMR (e.g., 512 or more) to achieve a good signal-to-noise ratio.

-

Process the data similarly to the ¹H spectrum.

-

-

2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To confirm ¹H-¹H coupling relationships, particularly within the aromatic ring and between the ethyl group protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, aiding in the definitive assignment of carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and confirming the overall structure.

-

Caption: Recommended workflow for NMR data acquisition and analysis.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is critical for the structural elucidation of this compound. By understanding the interplay of electronic effects and spin-spin coupling, a detailed and accurate assignment of all proton and carbon signals can be achieved. The predicted data and interpretations within this guide provide a robust framework for researchers working with this compound and its derivatives. For unambiguous structural confirmation, the use of two-dimensional NMR techniques is highly recommended.

References

- Vertex AI Search. (n.d.).

- Vertex AI Search. (n.d.).

- Vertex AI Search. (n.d.). Electronic Supplementary Information (ESI)

- Vertex AI Search. (n.d.). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- Vertex AI Search. (n.d.). NMR Spectra of New Compounds.

- Vertex AI Search. (n.d.).

-

MDPI. (n.d.). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Retrieved from [Link]

-

New Drug Approvals. (2014, April 8). Diethyl benzylmalonate, IR, NMR, Mass. Retrieved from [Link]

-

ACS Sustainable Chemistry & Engineering. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Retrieved from [Link]

- Organic Chemistry D

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). Retrieved from [Link]

-

ResearchGate. (n.d.). The signals of enamine fragment of 1–4 in ¹H and ¹³C NMR spectrum. Retrieved from [Link]

- Vertex AI Search. (n.d.). Chemical shifts.

-

YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]

-

Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

ResearchGate. (2023, April 10). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Retrieved from [Link]

- Vertex AI Search. (n.d.).

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573) [hmdb.ca]

- 5. DIETHYL DIETHYLMALONATE(77-25-8) 1H NMR spectrum [chemicalbook.com]

- 6. Diethyl malonate(105-53-3) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. thieme-connect.de [thieme-connect.de]

- 10. reddit.com [reddit.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 16. DIETHYL DIMETHYLMALONATE(1619-62-1) 13C NMR [m.chemicalbook.com]

- 17. researchgate.net [researchgate.net]

Navigating the Molecular Maze: A Technical Guide to the Mass Spectrometry Analysis of Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate

Foreword: Charting the Unseen

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate, a compound of interest in medicinal chemistry, presents a unique analytical challenge. Its structure, a confluence of a halogenated aromatic amine and a malonate ester, necessitates a sophisticated approach for unambiguous characterization. This guide provides an in-depth, technically-grounded framework for the mass spectrometric analysis of this molecule, moving beyond rote protocols to explain the "why" behind the "how." Our intended audience—researchers, scientists, and drug development professionals—will find within this document not just a method, but a strategic mindset for tackling the structural analysis of complex small molecules.

I. Foundational Principles: The Logic of Ionization and Fragmentation

The journey of a molecule through a mass spectrometer is a story told in ions. For this compound, with its molecular formula C₁₅H₁₈ClNO₄ and a monoisotopic mass of 311.0873 g/mol , Electrospray Ionization (ESI) is the ionization technique of choice. ESI is a "soft" ionization method, meaning it imparts minimal energy to the analyte, preserving the molecular ion and allowing for controlled fragmentation in subsequent stages[1]. This is crucial for a molecule that could otherwise undergo extensive, uninformative fragmentation.

Once ionized, typically as a protonated molecule [M+H]⁺, the compound is subjected to Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS). This process involves accelerating the ion and colliding it with an inert gas, leading to fragmentation at its most labile bonds. The resulting fragment ions are then analyzed, providing a veritable fingerprint of the molecule's structure. For our target compound, we anticipate fragmentation pathways influenced by the stability of the resulting ions, including those involving the chloro-methylphenylamino moiety and the diethyl malonate group.

II. Strategic Experimental Design: A Self-Validating Workflow

A robust analytical method is one that is not only accurate but also reproducible and self-validating. The following workflow is designed to ensure the highest degree of confidence in the generated data.

A. Sample Preparation: The Genesis of Quality Data

The adage "garbage in, garbage out" is particularly resonant in mass spectrometry. Proper sample preparation is the critical first step to obtaining a clean, interpretable spectrum.

Protocol:

-

Solubilization: Dissolve approximately 1 mg of this compound in 1 mL of a high-purity organic solvent such as methanol or acetonitrile.

-

Dilution: Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture compatible with the liquid chromatography (LC) mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The addition of formic acid promotes protonation in positive ion mode ESI.

-

Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the LC-MS system.

B. Instrumental Analysis: The Power of High-Resolution Mass Spectrometry

For the analysis of this compound, a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is recommended. This hybrid instrument combines the precursor ion selection capabilities of a quadrupole with the high mass accuracy and resolution of a time-of-flight analyzer, enabling confident elemental composition determination of fragment ions[2][3].

Table 1: Recommended LC-MS/MS Parameters

| Parameter | Setting | Rationale |

| Liquid Chromatography | ||

| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm | Provides excellent separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous mobile phase for reverse-phase chromatography. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic mobile phase for reverse-phase chromatography. |

| Gradient | 10-95% B over 10 minutes | A standard gradient to elute compounds of varying polarity. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temperature | 40 °C | Ensures reproducible retention times. |

| Injection Volume | 5 µL | A typical injection volume to avoid overloading the column. |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The amine and enamine functionalities are readily protonated. |

| Capillary Voltage | 3.5 kV | Optimizes the electrospray process. |

| Source Temperature | 120 °C | Aids in desolvation. |

| Desolvation Gas Flow | 600 L/hr | Facilitates the evaporation of solvent from the ESI droplets. |

| MS Scan Range | m/z 50-500 | Covers the expected mass range of the precursor and fragment ions. |

| MS/MS Acquisition | Data-Dependent Acquisition (DDA) | Automatically triggers fragmentation of the most intense precursor ions. |

| Collision Energy | Ramped (e.g., 10-40 eV) | Allows for the observation of a wide range of fragment ions. |

C. Workflow Diagram

Caption: Predicted primary fragmentation pathway of protonated this compound.

IV. Conclusion: From Data to Discovery

The mass spectrometric analysis of this compound, when approached with a combination of sound theoretical understanding and a robust experimental strategy, can yield unambiguous structural information. The predicted fragmentation patterns, guided by the behavior of analogous structures, provide a clear roadmap for data interpretation. The use of high-resolution instrumentation is key to confirming the elemental composition of fragment ions and, by extension, validating the proposed fragmentation pathways. This guide serves as a comprehensive resource for researchers, empowering them to move from raw data to confident structural elucidation, a critical step in the journey of drug discovery and development.

References

-

Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Journal of Chinese Mass Spectrometry Society, 34(3), 151-156. [Link]

-

Mass spectral study of the occurrence of tautomeric forms of selected enaminones. (2015). Journal of Molecular Structure, 1099, 236-242. [Link]

-

Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. (2001). Molecules, 6(1), 60-65. [Link]

-

Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. (2021). Molecules, 26(16), 4983. [Link]

-

An Experimental and Computational Investigation on the Fragmentation Behavior of Enaminones in Electrospray Ionization Mass Spectrometry. (2014). Journal of The American Society for Mass Spectrometry, 25(10), 1752-1761. [Link]

-

Identification of imine or enamine drug metabolites using online hydrogen/deuterium exchange and exact mass measurements. (2012). Rapid Communications in Mass Spectrometry, 26(11), 1255-1262. [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). [Link]

-

Comparison of Different Time of Flight-Mass Spectrometry Modes for Small Molecule Quantitative Analysis. (2015). Journal of Analytical Toxicology, 39(8), 610-617. [Link]

-

Choosing the Right Mass Spectrometry for Small Molecules. (2024). ZefSci. [Link]

-

Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab. (2024). Premier General. [Link]

-

Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. (2014). The Journal of Applied Laboratory Medicine, 1(2), 164-177. [Link]

-

Advantages of Time-of-Flight Mass Spectrometry Over Quadrupole MS. (n.d.). Tofwerk. [Link]

-

Collision-induced dissociation. (n.d.). In Wikipedia. [Link]

-

Structural Elucidation. (n.d.). Rosalind Franklin Institute. [Link]

-

C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. [Link]

-

Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. (2003). Journal of Analytical Toxicology, 27(8), 560-568. [Link]

-

Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. (2013). Journal of the American Society for Mass Spectrometry, 24(10), 1591-1599. [Link]

-

-

The Main Fragmentation Reactions of Organic Compounds. (n.d.). [Link]

-

-

Advances in structure elucidation of small molecules using mass spectrometry. (2013). Mass Spectrometry Reviews, 32(3), 190-218. [Link]

-

Fragmentation Study of Substituted Phenethylamines Induced by Electrospray Ionization Mass Spectrometry and Its Application for. (n.d.). [Link]

-

Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. (2013). Journal of the American Society for Mass Spectrometry, 24(10), 1591-1599. [Link]

-

Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. (2011). International Journal of Analytical Chemistry, 2011, 282574. [Link]

Sources

An In-Depth Technical Guide to Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate (CAS 103976-11-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate, CAS number 103976-11-0. This document delves into the compound's chemical identity, synthesis, and physicochemical properties. It further explores its significant, yet under-documented, biological activity as an antifungal agent. Detailed protocols for its analytical characterization, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC), are presented. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering both established data and field-proven insights into the experimental nuances of handling and characterizing this versatile enamine ester.

Introduction and Chemical Identity

This compound is a member of the diethyl 2-((arylamino)methylene)malonates (DAMMs) class of compounds.[1][2] These enamine esters are recognized as valuable intermediates in organic synthesis, particularly in the construction of heterocyclic systems.[1] While often utilized as a synthetic building block, recent studies have illuminated the intrinsic biological activity of DAMMs, specifically their potential as antifungal agents.[1][2]

Table 1: Chemical Identity and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 103976-11-0 | [3][4][5] |

| IUPAC Name | Diethyl 2-[[(3-chloro-4-methylphenyl)amino]methylene]propanedioate | [5] |

| Synonyms | This compound | [4][5] |

| Molecular Formula | C₁₅H₁₈ClNO₄ | [3] |

| Molecular Weight | 311.76 g/mol | [3] |

| Appearance | Expected to be a solid or oil | N/A |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, acetone) | N/A |

Synthesis and Mechanism

The synthesis of this compound is efficiently achieved through a microwave-assisted, solvent-free reaction, which represents a significant improvement over traditional reflux-based protocols in terms of reaction time and energy consumption.[1][2]

Synthetic Pathway: Gould-Jacobs Reaction

The core of the synthesis is the first step of the Gould-Jacobs reaction, involving the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (DEEMM).[1][2]

Caption: Microwave-assisted synthesis of the title compound.

Rationale for Microwave-Assisted Synthesis

The choice of microwave irradiation is predicated on its ability to rapidly and uniformly heat the reaction mixture, thereby accelerating the rate of reaction. This method circumvents the need for a solvent, which simplifies purification and aligns with the principles of green chemistry. The reaction proceeds via a nucleophilic attack of the primary amine on the electron-deficient double bond of DEEMM, followed by the elimination of ethanol.

Detailed Experimental Protocol

Materials:

-

3-chloro-4-methylaniline

-

Diethyl ethoxymethylenemalonate (DEEMM)

-

5.0 mL high-pressure microwave reaction tube with a magnetic stir bar

-

CEM Discover SP microwave synthesizer (or equivalent)

-

Silica gel for column chromatography

-

n-Hexane and Ethyl acetate (HPLC grade)

Procedure:

-

Into a 5.0 mL high-pressure microwave reaction tube, add 3-chloro-4-methylaniline (0.5 mmol) and diethyl ethoxymethylenemalonate (1.0 mmol).

-

Seal the tube and stir the mixture at room temperature for 1 hour to ensure homogeneity.

-

Place the reaction tube into the microwave synthesizer and irradiate for 30 minutes at a constant temperature of 150°C.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Purify the crude product directly by column chromatography on silica gel, eluting with a mixture of n-hexane and ethyl acetate (e.g., a 7:3 v/v ratio) to yield the pure this compound.[1]

Analytical Characterization

A thorough analytical characterization is paramount for confirming the identity, purity, and stability of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Ethyl CH₃ | ~1.3 (triplet) | ~14 |

| Ethyl CH₂ | ~4.2 (quartet) | ~60 |

| Aromatic CH | ~7.0 - 7.5 (multiplet) | ~120 - 140 |

| Methyl CH₃ | ~2.3 (singlet) | ~20 |

| Vinylic CH | ~8.5 (doublet) | ~150 |

| Amine NH | ~10.5 (doublet) | N/A |

| C=O | N/A | ~165, ~168 |

| C-Cl | N/A | ~130 |

| C-N | N/A | ~140 |

| C=C | N/A | ~95 |

Note: Predicted values are based on general principles of NMR spectroscopy and data from analogous compounds. Actual experimental values may vary.

Mass Spectrometry (MS)

High-resolution mass spectrometry with electrospray ionization (ESI-HRMS) is the recommended technique for accurate mass determination.

Expected Fragmentation Pattern: The electron impact mass spectra of related 2-substituted diethyl malonate derivatives show a characteristic fragmentation pattern involving the loss of the diethyl malonate moiety (M-159).[6] For this compound, a significant peak corresponding to the [M - 159]⁺ fragment would be expected.

Caption: Predicted primary fragmentation pathways in mass spectrometry.

High-Performance Liquid Chromatography (HPLC)

A robust reversed-phase HPLC (RP-HPLC) method is essential for purity assessment and quantification.

Proposed HPLC Method:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution of acetonitrile and water (with 0.1% formic acid for improved peak shape and MS compatibility).

-

Gradient: Start with a lower concentration of acetonitrile (e.g., 40%) and gradually increase to a higher concentration (e.g., 95%) over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by a UV scan of the pure compound (likely in the 254-280 nm range).

-

Column Temperature: 30°C.

Rationale: The C18 column provides excellent retention for moderately nonpolar compounds like the title compound. The gradient elution ensures the separation of potential impurities with different polarities. Formic acid is added to the mobile phase to suppress the ionization of any free amine or carboxylic acid functionalities, leading to sharper peaks.

Biological Activity and Mechanism of Action

Antifungal Activity

This compound and its analogues have demonstrated significant in vitro antifungal activity against the phytopathogen Fusarium oxysporum.[1][2] The activity of these compounds is often comparable to or exceeds that of commercial antifungal agents.[1]

Table 3: Antifungal Activity against Fusarium oxysporum

| Compound | IC₅₀ (µM) | Effect |

| Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate | 0.013 | Fungicide |

| Diethyl 2-(((2-fluorophenyl)amino)methylene)malonate | 0.11 | Fungicide |

| Diethyl 2-((cyclohexylamino)methylene)malonate | 35 | Fungistatic |

| Dithane (commercial control) | 0.019 | Fungicide |

| Rovral (commercial control) | 0.018 | Fungicide |

| (Data adapted from Coy-Barrera et al., 2023)[1] |

The data suggests that an aromatic amine substituent is crucial for high antifungal potency, with electron-withdrawing groups on the phenyl ring potentially enhancing activity.

Proposed Mechanism of Action

While the precise mechanism of action for this class of compounds has not been fully elucidated, it is likely that they interfere with essential fungal cellular processes. Many antifungal agents target the fungal cell membrane by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes that is absent in mammalian cells.[7][8] It is plausible that this compound acts as an inhibitor of an enzyme in the ergosterol biosynthesis pathway, leading to disruption of the cell membrane and ultimately fungal cell death.

Caption: Proposed mechanism of antifungal action.

Further studies, such as enzymatic assays and transcriptomic profiling, are required to definitively identify the molecular target and signaling pathways affected by this compound.

Safety and Handling

No specific safety data sheet (SDS) is available for CAS 103976-11-0. However, based on the SDS for related compounds such as diethyl malonate and other aniline derivatives, the following precautions are recommended:[6][7]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats.[6]

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use in a well-ventilated area or under a fume hood.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place.[6]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

-

Skin: Wash off with soap and plenty of water.[7]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[7]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting.[6]

-

In all cases of exposure, seek medical attention if symptoms persist.

Conclusion and Future Directions

This compound is a synthetically accessible compound with demonstrated and potent antifungal activity. This technical guide provides a foundational understanding of its synthesis, characterization, and biological properties. Future research should focus on elucidating its precise mechanism of action, expanding the scope of its biological activity against a broader range of fungal pathogens and other microorganisms, and exploring its potential in drug development programs. The detailed analytical methods provided herein will serve as a valuable resource for ensuring the quality and reproducibility of future studies.

References

-

Angene Chemical. (2021, May 1). Safety Data Sheet for Diethyl 2-((phenylamino)methylene)malonate. Retrieved from [Link]

-

Coy-Barrera, E., et al. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules, 28(8), 3539. [Link]

-

EBSCO. (n.d.). Mechanisms of action in antifungal drugs. Research Starters. Retrieved from [Link]

-

Microbe Online. (2022, July 20). Mechanism of Action of Antifungal Drugs. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2023, April 10). (PDF) Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Diethyl 2-(2-methylallyl)malonate | C11H18O4 | CID 240540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Antifungal agents: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. In Vitro Metabolite Profiling and Structure Identification - Enamine [enamine.net]

- 8. rsc.org [rsc.org]

A Technical Guide to the Solubility of Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility

Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate (CAS No: 103976-11-0) is a substituted malonate derivative.[1][2][3] Compounds of this class are valuable intermediates in organic synthesis, often utilized in the construction of more complex molecules, including heterocyclic systems with potential pharmacological activity.[4] The success of any synthetic or formulation process involving this compound hinges on a thorough understanding of its solubility.[5]

Key processes dictated by solubility include:

-

Reaction Kinetics: Ensuring the compound is sufficiently dissolved in a reaction solvent is paramount for achieving optimal reaction rates and yields.

-

Purification: Techniques like crystallization and chromatography are fundamentally dependent on solubility and anti-solvent principles.

-

Formulation: For drug development, the ability to dissolve the compound in a suitable solvent system is the first step toward creating a viable dosage form.[6]

-

Analytical Characterization: Preparing solutions of known concentrations is essential for techniques like HPLC, LC-MS, and NMR.

Given the scarcity of published data, this guide provides the necessary theoretical and practical framework to address the solubility of this specific molecule.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[7] This means that solutes tend to dissolve in solvents with similar intermolecular forces. By analyzing the molecular structure of this compound, we can infer its solubility behavior.

Structural Analysis:

-

Aromatic Ring (3-chloro-4-methylphenyl): This large, substituted aromatic group is predominantly non-polar and hydrophobic. This suggests good solubility in non-polar aromatic solvents (like toluene) and chlorinated solvents (like dichloromethane). The chloro- and methyl- groups slightly increase the molecule's size and lipophilicity.

-

Diethyl Ester Groups (-COOEt): The two ester functionalities introduce polarity. The carbonyl oxygens can act as hydrogen bond acceptors, promoting solubility in polar aprotic solvents (like acetone, ethyl acetate) and, to some extent, in polar protic solvents.

-

Enamine-like System (-NH-CH=C): The secondary amine (N-H) group is a crucial feature. It can act as a hydrogen bond donor, which should significantly enhance solubility in polar protic solvents like alcohols (methanol, ethanol).

Predicted Solubility Profile:

Based on this analysis, a qualitative prediction of solubility in common organic solvents can be summarized.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Cyclohexane | Low | The molecule's polar functional groups (esters, amine) are mismatched with the non-polar nature of the solvent. |

| Aromatic | Toluene, Xylene | Medium to High | The aromatic ring of the solute will interact favorably with the aromatic solvent. |

| Halogenated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds and should solvate the molecule well. |

| Polar Aprotic | Acetone, Ethyl Acetate (EtOAc), Tetrahydrofuran (THF) | Medium to High | The ester groups will interact well with these solvents via dipole-dipole interactions. |

| Polar Aprotic (Strong) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very High | These are powerful, highly polar solvents capable of dissolving a vast array of organic molecules.[8] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Medium to High | The ability to both donate (N-H) and accept (C=O) hydrogen bonds suggests good compatibility with alcohols. |

Experimental Protocol: Isothermal Shake-Flask Method

The most reliable method for determining thermodynamic equilibrium solubility is the Saturation Shake-Flask method.[9][10][11] This "gold standard" technique measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.[6][10]

Principle: An excess amount of the solid solute is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium. Once equilibrium is established, the solid and liquid phases are separated, and the concentration of the solute in the supernatant is quantified.

Self-Validating System: The protocol's trustworthiness comes from reaching a steady state. The measured concentration should remain constant over an extended time, confirming that true equilibrium has been achieved.[10]

Detailed Step-by-Step Methodology:

-

Materials & Equipment:

-

This compound (solid).

-

Selected organic solvents (analytical grade or higher).

-

Glass vials with PTFE-lined screw caps.

-

Analytical balance.

-

Temperature-controlled orbital shaker or rotator.

-

Centrifuge.

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents).

-

Volumetric flasks and pipettes.

-

Calibrated HPLC-UV system (or other suitable quantitative analytical instrument).

-

-

Protocol:

-

Step 1: Sample Preparation: Add an excess amount of the solid compound to a series of vials. "Excess" means enough solid should remain undissolved at the end of the experiment. A starting point is ~10-20 mg of solid in 2-3 mL of solvent.

-

Step 2: Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time. Causality: Agitation ensures a consistent renewal of the solvent at the solid's surface, facilitating dissolution. Constant temperature is critical as solubility is highly temperature-dependent.[9][12]

-

Step 3: Time to Equilibrium Check: To ensure equilibrium is reached, run parallel experiments and sample at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration no longer increases with time.[10] For many compounds, 24-48 hours is sufficient.[9]

-

Step 4: Phase Separation: Once equilibrium is reached, remove the vials from the shaker and let them stand at the same constant temperature to allow the excess solid to sediment. For fine suspensions, centrifugation (e.g., 10 min at 10,000 rpm) is highly recommended to pellet the solid.

-

Step 5: Sample Collection: Carefully draw the clear supernatant using a syringe. Immediately pass the solution through a syringe filter (pre-wetted with the same solvent to avoid analyte loss) into a clean vial. Causality: Filtration is a critical step to remove any microscopic undissolved particles that would otherwise lead to an overestimation of solubility.

-

Step 6: Quantification: Prepare a precise dilution of the filtrate in a suitable volumetric flask using the same solvent. Analyze the diluted sample using a pre-validated and calibrated HPLC-UV method. A calibration curve prepared with known concentrations of the compound is essential for accurate quantification.

-

Step 7: Calculation: Use the concentration obtained from the calibration curve and the dilution factor to calculate the solubility of the compound in the solvent. Report the results in standard units (e.g., mg/mL, g/L, or mol/L) and specify the temperature.

-

-

Good Laboratory Practice (GLP) Considerations: [13]

-

System Suitability: Ensure the analytical method is validated for linearity, accuracy, and precision.

-

Documentation: Meticulously record all experimental parameters, including temperature, agitation speed, equilibration time, and dilution factors.[13]

-

Replicates: Perform each solubility measurement in triplicate to ensure reproducibility and to calculate standard deviation.

-

Data Presentation and Interpretation

Organizing the experimentally determined solubility data in a structured table is crucial for comparison and analysis.

Table for Experimental Solubility Data:

| Solvent | Temperature (°C) | Solubility (mg/mL) ± SD | Solubility (mol/L) ± SD | Observations |

| Dichloromethane | 25.0 | [Experimental Value] | [Calculated Value] | Clear, colorless solution |

| Toluene | 25.0 | [Experimental Value] | [Calculated Value] | Clear, colorless solution |

| Ethyl Acetate | 25.0 | [Experimental Value] | [Calculated Value] | Clear, colorless solution |

| Ethanol | 25.0 | [Experimental Value] | [Calculated Value] | Clear, colorless solution |

| Hexane | 25.0 | [Experimental Value] | [Calculated Value] | Majority of solid undissolved |

| ...other solvents | 25.0 | [Experimental Value] | [Calculated Value] |

Interpretation:

The collected data will provide a quantitative basis to support or refine the initial theoretical predictions. This empirical data is invaluable for:

-

Process Optimization: Selecting the ideal solvent for a reaction or crystallization based on quantitative solubility, not just prediction. For crystallization, a solvent with high solubility at elevated temperatures and low solubility at room temperature is often desired.

-

Formulation Development: Identifying suitable solvent systems for preclinical and clinical formulations.

-

Building Predictive Models: This data contributes to a larger knowledge base that can be used for developing more accurate in silico solubility prediction models for related compounds.[14][15]

Conclusion

While published solubility data for this compound is scarce, a systematic approach combining theoretical structural analysis and rigorous experimental determination provides a reliable path forward. By understanding the contributions of the molecule's functional groups, researchers can make educated predictions about its behavior in various organic solvents. The isothermal shake-flask method, when executed with attention to detail and good laboratory practices, delivers accurate and reproducible thermodynamic solubility data. This guide provides the necessary framework for scientists to confidently generate and apply this critical physicochemical parameter, enabling more efficient and successful research and development outcomes.

References

-

Baka, E., et al. (2011). Good laboratory practice of equilibrium solubility measurement. Acta Pharmaceutica Hungarica, 81(1), 18-28. [Link]

-

Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

-

Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(16), 9970-10017. [Link]

-

Ghaedi, H., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics, 15(1), 93. [Link]

-

Chemistry For Everyone. (2024, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Mignon, P., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]

-

Avdeef, A. (2007). Good laboratory practice of equilibrium solubility measurement. ResearchGate. [Link]

-

Pharmatutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

Pérez-Pérez, A., et al. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules, 28(15), 5779. [Link]

-

USP. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-41. [Link]

-

Knopp, M. M., et al. (2012). A method to predict the equilibrium solubility of drugs in solid polymers near room temperature using thermal analysis. Journal of Pharmaceutical Sciences, 101(12), 4549-4558. [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Knopp, M. M., et al. (2012). A Method to Predict the Equilibrium Solubility of Drugs in Solid Polymers near Room Temperature Using Thermal Analysis. ResearchGate. [Link]

-

Lee, H., et al. (2016). Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. SciTechnol. [Link]

-

LibreTexts Chemistry. (2021). 2.2: Solubility Lab. [Link]

-

USP. (2016). <1236> Solubility Measurements. [Link]

-

MaterialsZone. (2024). 10 Examples of Good Laboratory Practice (GLP). [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 103976-11-0|Diethyl 2-(((3-chloro-4-methylphenyl)amino)methylene)malonate|BLD Pharm [bldpharm.com]

- 3. This compound | 103976-11-0 [amp.chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 6. pharmatutor.org [pharmatutor.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Page loading... [guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. scitechnol.com [scitechnol.com]

- 12. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 10 Examples of Good Laboratory Practice (GLP) | MaterialsZone [materials.zone]

- 14. Predicting Solubility | Rowan [rowansci.com]

- 15. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

"melting point of Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate"

An In-depth Technical Guide to the Physicochemical Characterization of Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate, with a Focus on Melting Point Determination

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, with a primary focus on the theoretical and practical aspects of melting point determination. While a definitive melting point for this specific compound is not widely reported in the literature, this document serves as a complete methodological guide for its empirical determination and interpretation. As a member of the diethyl 2-((arylamino)methylene)malonate (DAMM) class of compounds, which have shown potential as antifungal agents, understanding its physical properties is a critical first step in preclinical development.[1][2] This guide will detail the significance of melting point analysis in drug discovery, provide a step-by-step protocol for its accurate measurement, and discuss the interpretation of the resulting data.

Introduction: The Significance of this compound

This compound (CAS No. 103976-11-0) is a substituted enamine ester. Compounds of this class, broadly known as DAMMs, are recognized as valuable intermediates in the synthesis of various biologically active molecules.[1][2] Recent studies have highlighted the potential of DAMMs as antifungal agents, specifically against pathogens like Fusarium oxysporum, a significant threat in agriculture.[1][2]

The structure of the target molecule, featuring a substituted phenylamino group attached to a methylene malonate backbone, suggests its potential for further chemical modification and development as a therapeutic agent. Before any such development can proceed, a thorough characterization of its fundamental physicochemical properties is essential.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 103976-11-0 | Internal Database |

| Molecular Formula | C₁₄H₁₆ClNO₄ | Calculated |

| Molecular Weight | 297.73 g/mol | Calculated |

| Melting Point | To Be Determined Experimentally | - |

| Appearance | Likely a crystalline solid | Inferred from related compounds[3] |

| Solubility | Expected to be soluble in organic solvents (e.g., ethanol, dichloromethane) and sparingly soluble in water. | Inferred from related compounds[3] |

The Critical Role of Melting Point in Drug Development

The melting point of a compound is one of the most fundamental and informative physical properties determined in early-stage drug discovery. It is far more than a simple physical constant; it provides deep insights into the purity, stability, and potential bioavailability of an active pharmaceutical ingredient (API).

-

Indicator of Purity : A pure crystalline solid will typically exhibit a sharp, well-defined melting point, usually within a narrow range of 0.5-1.0°C.[3] The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range. Thus, melting point determination is a rapid and cost-effective method for assessing the purity of a newly synthesized batch of a compound.

-

Compound Identification and Confirmation : If a reference standard is available, a mixed melting point determination can be used to confirm the identity of a synthesized compound. If the synthesized compound and the reference are identical, the melting point of the mixture will be sharp and undepressed.

-

Informing Formulation and Stability : The melting point provides a measure of the strength of the intermolecular forces within the crystal lattice. A higher melting point generally correlates with greater lattice energy and potentially lower solubility. This information is crucial for formulation scientists who need to develop stable and bioavailable drug products.

-

Predictor of Bioavailability : There is an established relationship between a compound's melting point and its passive intestinal absorption.[4] Generally, for poorly soluble drugs, a lower melting point can be indicative of better absorption potential.[4] Therefore, determining the melting point early in the discovery process can help to de-risk a potential drug candidate.

Experimental Protocol for Melting Point Determination

The following protocol describes a robust method for determining the melting point of a crystalline solid such as this compound using a modern digital melting point apparatus.

Materials and Equipment

-

Sample of this compound (finely powdered)

-

Capillary tubes (one end sealed)

-

Digital melting point apparatus (e.g., Mel-Temp® or similar)

-

Mortar and pestle

-

Spatula

-

Glass tube for packing (optional)

Step-by-Step Methodology

-

Sample Preparation :

-

Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a clean, dry mortar and pestle.

-

Invert a capillary tube and press the open end into the powdered sample until a small amount of solid is collected.

-

Tap the closed end of the capillary tube gently on a hard surface to pack the solid into the bottom. To ensure tight packing, the capillary tube can be dropped, closed end down, through a long glass tube onto the benchtop.

-

The final packed sample height should be between 2-3 mm.

-

-

Initial (Rapid) Determination :

-

If the approximate melting point is unknown, a rapid determination should be performed first.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set a rapid heating rate (e.g., 10-20°C per minute).

-

Observe the sample through the magnifying lens and record the temperature range from the first sign of liquid formation to the point where the entire sample becomes a clear liquid. This provides an approximate melting range.

-

-

Accurate (Slow) Determination :

-

Allow the apparatus to cool to at least 20°C below the approximate melting point observed in the rapid determination.

-

Prepare a fresh capillary tube with the sample. It is critical not to reuse a previously melted sample, as its crystalline structure may have changed.

-

Place the new capillary tube in the apparatus.

-

Set the heating rate to a slow and steady 1-2°C per minute. This slow rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer.

-

Carefully observe the sample as the temperature approaches the expected melting point.

-

Record the temperature (T₁) at which the first droplet of liquid appears.

-

Record the temperature (T₂) at which the last solid particle melts into a clear liquid.

-

The melting point is reported as the range T₁ - T₂.

-

-

Data Interpretation :

-

A sharp melting range (≤ 1°C) is indicative of a highly pure compound.

-

A broad melting range (> 2°C) suggests the presence of impurities.

-

Workflow Diagram

Caption: Experimental workflow for melting point determination.

Factors Influencing Melting Point Data Integrity

To ensure the generation of trustworthy and reproducible data, the following factors must be carefully controlled:

-

Heating Rate : As mentioned, a slow heating rate of 1-2°C per minute near the melting point is paramount for accuracy. A rate that is too fast will not allow for thermal equilibrium, leading to an artificially high and broad melting range.

-

Sample Packing : The sample must be finely powdered and tightly packed in the capillary tube. Poor packing can lead to air pockets and inefficient heat transfer, causing the sample to shrink or sublime before melting, which can be misinterpreted.

-

Thermometer Calibration : The accuracy of the thermometer in the apparatus should be regularly verified using certified reference standards with known melting points (e.g., caffeine, vanillin).

-

Sample Purity : The presence of even small amounts of solvent or by-products from synthesis can significantly depress and broaden the melting range. Ensure the sample is thoroughly dried and purified (e.g., by recrystallization) before analysis.

Conclusion

While the precise melting point of this compound requires experimental determination, this guide provides the necessary framework for any researcher or drug development professional to obtain this critical piece of data with high fidelity. The melting point serves as a gateway to understanding a compound's purity, identity, and potential for development as a therapeutic agent. By following the detailed protocol and adhering to the principles of good laboratory practice outlined herein, scientists can generate the reliable physicochemical data needed to advance promising compounds like this one through the drug discovery pipeline.

References

-

Cely-Veloza, W. F., et al. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molbank, 2023(2), M1630. Available at: [Link]

-

ResearchGate. (2023). Synthetic versions for the synthesis of diethyl 2-((arylamino)methylene)malonates (DAMMs) using the first step of the Gould-Jacobs reaction. Available at: [Link]

-

Ran, Y., & Yalkowsky, S. H. (2009). An interesting relationship between drug absorption and melting point. Journal of Chemical Information and Modeling, 49(5), 1334–1339. Available at: [Link]

-

Cely-Veloza, W. F., et al. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. ResearchGate. Available at: [Link]

-